molecular formula C16H22ClNO3 B1603842 Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 235109-63-4

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1603842
CAS No.: 235109-63-4
M. Wt: 311.8 g/mol
InChI Key: ZUCCFQYHVLRASO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group, a 4-chlorophenyl substituent, and a hydroxyl group at the 4-position of the piperidine ring. This compound is synthesized via a multi-step process involving nucleophilic addition under cryogenic conditions. For example, 1-bromo-4-iodonitrobenzene reacts with tert-butyl-4-oxopiperidine-1-carboxylate in THF using butyllithium as a base, yielding the product in 86% efficiency . Structural confirmation is achieved through 1H NMR, which reveals characteristic signals for the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ ~7.3 ppm), and hydroxyl proton (broad singlet near δ ~3.5 ppm) . The compound serves as a precursor for pharmaceutical intermediates, particularly in the synthesis of PET tracers for prostate cancer imaging .

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves the following key steps:

  • Formation of a suitable intermediate bearing the 4-chlorophenyl substituent.
  • Introduction of the tert-butyl carbamate protecting group at the piperidine nitrogen.
  • Hydroxylation at the 4-position of the piperidine ring.
  • Optional deprotection steps depending on the target intermediate or final product.

A representative method described in patent literature involves the reaction of (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate with tert-butyl 4-hydroxypiperidine-1-carboxylate in the presence of an organic solvent and a Lewis acid catalyst to yield tert-butyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate. Subsequent acid-mediated deprotection yields the target compound or related derivatives.

Detailed Preparation Method from Patent Source

Step Description Reagents and Conditions Outcome
1 Synthesis of (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate intermediate Starting materials: 4-chlorophenyl and pyridin-2-yl derivatives; conditions not fully detailed Intermediate suitable for nucleophilic substitution
2 Reaction with tert-butyl 4-hydroxypiperidine-1-carboxylate Organic solvent (e.g., dichloromethane), Lewis acid catalyst (e.g., BF3·OEt2), room temperature or controlled temperature Formation of tert-butyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate
3 Acidic deprotection Acids such as phosphoric acid, hydrochloric acid, or sulfuric acid Removal of protecting groups to yield 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine derivatives

This method emphasizes the use of Lewis acids to promote the coupling reaction and acids for final deprotection, providing a controlled route to the target compound with good specificity.

Alternative Synthetic Considerations

Though direct literature on this compound is limited, analogs with similar structures (e.g., tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate) provide insights into possible synthetic strategies:

  • Condensation of 4-chlorobenzaldehyde with piperidine to form an imine intermediate.
  • Subsequent reduction or hydroxylation to introduce the 4-hydroxy substituent.
  • Protection of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.
  • Use of sodium hydroxide or other bases to facilitate hydroxylation and carbamate formation.

These steps are typically carried out under controlled temperature and solvent conditions to maximize yield and purity.

Reaction Conditions and Yields

The key parameters influencing the preparation include:

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, or other aprotic solvents Solvent choice affects Lewis acid activity and solubility
Catalyst Lewis acids such as BF3·OEt2, TiCl4 Promote nucleophilic substitution and coupling
Temperature 0°C to room temperature Lower temperatures favor selectivity
Acid for deprotection Phosphoric acid, HCl, H2SO4 Choice depends on substrate sensitivity
Yield Reported yields vary; typical range 60-85% for coupling steps Purification by chromatography or crystallization

Related Experimental Data from Analogous Compounds

Studies on tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate derivatives illustrate detailed experimental procedures that may be adapted for the target compound:

  • Use of Dess-Martin periodinane for oxidation steps.
  • Drying organic extracts over MgSO4 and use of molecular sieves to remove moisture.
  • Reactions conducted under inert atmosphere (nitrogen or argon).
  • Purification by silica gel chromatography or reverse phase chromatography.

These experimental details highlight the importance of moisture control, inert atmosphere, and careful purification in the preparation of sensitive piperidine carbamate derivatives.

Summary Table of Preparation Methods

Step Methodology Reagents Conditions Outcome
1 Formation of trichloroacetimidate intermediate 4-chlorophenyl and pyridin-2-yl precursors Standard organic synthesis conditions Intermediate for coupling
2 Coupling with tert-butyl 4-hydroxypiperidine-1-carboxylate Lewis acid (e.g., BF3·OEt2), organic solvent 0°C to room temp Coupled carbamate derivative
3 Acidic deprotection H3PO4, HCl, or H2SO4 Room temperature Target hydroxypiperidine carbamate
4 Alternative hydroxylation and protection 4-chlorobenzaldehyde, piperidine, tert-butyl chloroformate Controlled temperature, basic medium Hydroxylated and protected piperidine

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

THPPC serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug discovery.

Case Study: Neuropharmacological Research

In studies focused on the mechanisms of action of central nervous system (CNS) drugs, THPPC has been utilized to investigate its effects on neurotransmitter pathways. The compound's ability to modulate receptor activity is vital for developing treatments for conditions such as depression and anxiety disorders .

Neuropharmacology

The compound is extensively studied for its potential neuropharmacological effects. It has shown promise in understanding the interactions between drugs and their biological targets, providing insights that could lead to more effective treatments for neurological conditions.

Analytical Chemistry

THPPC is employed as a standard in analytical methods, which helps ensure the accuracy of measurements in drug formulation and quality control processes. Its consistent properties make it an ideal candidate for use in various analytical techniques.

Application Example

In quality control laboratories, THPPC can be used to calibrate instruments and validate methods used for analyzing pharmaceutical products. This ensures that the measurements obtained are reliable and reproducible .

Biochemical Research

The compound plays a significant role in exploring drug interactions with biological systems. It aids researchers in discovering new therapeutic targets by providing insights into how drugs affect cellular processes.

Research Insights

Studies have shown that THPPC can influence enzyme activity and receptor binding, which are critical factors in drug efficacy. Its unique structure allows it to participate in biochemical pathways that are essential for understanding disease mechanisms .

Material Science

Beyond its pharmaceutical applications, THPPC's unique chemical properties make it suitable for developing specialized materials such as coatings or polymers that require specific functionalities.

Potential Applications

The compound’s ability to form stable bonds with various substrates opens avenues for creating advanced materials used in electronics or biomedical devices .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate in synthesizing CNS-targeting medications
NeuropharmacologyInvestigates effects on neurotransmitter pathways; potential treatments for neurological disorders
Analytical ChemistryStandard for calibration and quality control in drug formulation
Biochemical ResearchExplores interactions between drugs and biological systems; aids in discovering therapeutic targets
Material ScienceDevelopment of specialized materials with unique chemical functionalities

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10)

  • Structure : Replaces the hydroxyl and chlorophenyl groups with a chlorobenzoyl (4-Cl-C6H4-CO-) moiety.
  • Molecular Weight : 322.12 g/mol (vs. ~309.45 g/mol for the original compound).
  • Synthesis : Prepared via Friedel-Crafts acylation, yielding an Rf of 0.19 in PE/EtOAc (4:1), indicating higher polarity than the original compound (lower Rf in similar systems) .
  • Applications : Used in organic synthesis for ketone-containing intermediates.

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

  • Structure: Substitutes the chlorophenyl and hydroxyl groups with an amino (-NH2) and pyridin-3-yl group.
  • Molecular Weight : 277.36 g/mol.
  • Lacks the hydrogen-bonding capability of the hydroxyl group .

Halogen-Substituted Analogs

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

  • Structure : Fluorine replaces chlorine at the para position.
  • Molecular Weight : ~293 g/mol (lower due to fluorine’s atomic mass).
  • Reactivity : The electron-withdrawing fluorine slightly reduces aromatic ring reactivity compared to chlorine.
  • Applications : Explored in CNS drug candidates due to fluorine’s metabolic stability .

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

  • Structure : Features a trifluoromethyl (-CF3) group and a dihydropyridine ring.
  • Molecular Weight : 328 g/mol (M+H).
  • Synthesis : Derived from tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate via dehydration with sulfuryl chloride .
  • Applications : Intermediate in kinase inhibitor development.

Hydroxyl Group Modifications

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

  • Structure: Adds an aminomethyl (-CH2NH2) group adjacent to the hydroxyl.
  • Molecular Weight : 320.34 g/mol.
  • Properties: The oxalate salt enhances water solubility. The aminomethyl group introduces a secondary amine for further functionalization .

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate

  • Structure: Incorporates a benzylamino (-CH2-NH-C6H5) group.
  • Molecular Weight : 320.43 g/mol.
  • Applications : Used in peptide mimetics and receptor-binding studies .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate 4-Cl-C6H4, -OH ~309.45 PET tracer precursor, hydrogen-bond donor
Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate 4-Cl-C6H4-CO- 322.12 Ketone intermediate, higher polarity
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate -NH2, pyridin-3-yl 277.36 Basic, π-π interactions
Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate 4-F-C6H4, -OH ~293 Metabolic stability in CNS drugs
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-CF3-C6H4, dihydropyridine 328 Kinase inhibitor intermediate
Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate -CH2NH2, -OH 320.34 Water-soluble amine derivative

Key Findings and Implications

Substituent Effects :

  • Chlorine vs. Fluorine: Chlorine’s higher atomic mass and electron-withdrawing nature increase molecular weight and alter reactivity compared to fluorine .
  • Hydroxyl Group: Enhances hydrogen-bonding capacity, influencing crystallization (e.g., Etter’s graph set analysis ) and solubility.
  • Aromatic vs. Carbonyl Groups: Chlorobenzoyl derivatives (e.g., Compound 10) exhibit higher polarity and molecular weight due to the carbonyl moiety .

Synthetic Flexibility :

  • The original compound’s hydroxyl group enables dehydration reactions (e.g., with POCl3 to form dihydropyridines ).
  • Trifluoromethyl-substituted analogs require harsher reagents (e.g., sulfuryl chloride) for ring dehydration .

Pharmaceutical Relevance: Fluorinated derivatives are prioritized for metabolic stability, while hydroxylated variants serve as hydrogen-bond donors in target binding .

Biological Activity

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H22ClNO3C_{16}H_{22}ClNO_3, with a molecular weight of approximately 311.81 g/mol. Its structure features a piperidine ring substituted with a tert-butyl ester and a chlorophenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H22ClNO3C_{16}H_{22}ClNO_3
Molecular Weight311.81 g/mol
IUPAC NameThis compound
CAS Number235109-63-4

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic activity. A study demonstrated that when administered at a dose of 50 mg/kg in male Wistar rats, the compound showed notable analgesic effects in thermal stimuli tests (tail flick test), comparable to the reference drug pethidine .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological properties. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Specifically, studies have shown that similar piperidine derivatives may modulate opioid receptors, indicating their potential in pain management therapies .

Anticancer Activity

Recent advances highlight the anticancer potential of piperidine derivatives, including those structurally similar to this compound. For instance, compounds with similar piperidine structures have demonstrated cytotoxicity against various cancer cell lines and mechanisms that induce apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

  • Pain Management : A study published in the Chemical and Pharmaceutical Bulletin reported significant analgesic effects in rat models using similar compounds, emphasizing their therapeutic potential in pain relief .
  • Cancer Therapeutics : Research has shown that certain piperidine derivatives can inhibit key pathways involved in cancer progression, such as NF-kB activation, which is crucial for inflammation and tumor growth .
  • Neuroprotective Effects : Investigations into cholinesterase inhibition reveal that some piperidine compounds can enhance cognitive function by preventing acetylcholine breakdown, thus offering potential benefits in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate with high purity?

  • Methodological Answer :

  • Step 1 : Prioritize multi-step synthesis involving nucleophilic substitution for the piperidine core, followed by Boc protection. Use anhydrous conditions to minimize hydrolysis of the tert-butyl carbamate group.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (e.g., verify absence of residual solvents like DCM at δ 5.3 ppm) .
  • Step 3 : Stability testing under varying pH and temperature to identify degradation pathways (e.g., Boc deprotection under acidic conditions).

Q. How can spectroscopic data discrepancies (e.g., unexpected 13C^13C-NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Cross-validation : Compare experimental 13C^13C-NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Crystallography : If feasible, grow single crystals for X-ray diffraction to confirm stereochemistry and hydrogen bonding (e.g., hydroxyl group interactions) .
  • Replicate analysis : Repeat synthesis under controlled conditions to rule out experimental error.

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for functionalizing the 4-hydroxypiperidine moiety?

  • Methodological Answer :

  • Quantum chemical modeling : Use Gaussian or ORCA software to map potential energy surfaces (PES) for hydroxyl group reactions (e.g., oxidation to ketone or substitution). Identify transition states to predict regioselectivity .
  • Machine learning integration : Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects and catalyst compatibility for hydroxyl activation.

Q. How do steric effects from the tert-butyl group influence the compound’s conformational dynamics in solution?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate in explicit solvents (e.g., DMSO, chloroform) using AMBER or GROMACS to analyze rotational barriers of the piperidine ring.
  • NOESY NMR : Detect spatial proximity between tert-butyl protons and aromatic protons of the 4-chlorophenyl group to validate computational findings .

Q. What methodologies address contradictions in biological activity data (e.g., inconsistent IC50_{50} values in kinase assays)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (use platforms like ResearchGate for unpublished datasets) .

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    05:45

  • Experimental redesign : Standardize assay conditions (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition).

  • Orthogonal assays : Validate activity via SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) .

Q. Data Analysis & Collaboration

Q. How can researchers leverage open-access platforms to validate synthetic or analytical data for this compound?

  • Methodological Answer :

  • Data sharing : Upload 1H^1H-/13C^13C-NMR, HPLC, and crystallographic data to Zenodo or Figshare with DOI tagging.
  • Collaborative troubleshooting : Engage with computational chemists via ResearchGate to refine reaction mechanisms .

Properties

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCCFQYHVLRASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621347
Record name tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235109-63-4
Record name tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyl lithium (16 mL, 2.5M solution in hexanes, 39.9 mmol) was added to a solution of 1-bromo-4-chlorobenzene (8.62 g, 45.0 mmol) in anhydrous THF (100 mL) at −78° C. under nitrogen. After 30 minutes at −78° C., 1-Boc-piperidone (6.62 g, 33.2 mmol) was added dropwise as a solution in anhydrous THF (5 mL). After 30 minutes at −78° C., the reaction was quenched with a saturated NH4Cl solution (100 mL), extracted with EtOAc (2×100 mL). The combined organics were dried (Na2SO4), filtered and concentrated. The crude product was purified by silica gel chromatography, eluting with EtOAc/hexane (0-40%) to give tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate (7.64 g, 74% yield). 1H NMR (CDCl3, 400 MHz) δ 7.38 (d, J=7.2 Hz, 2H), 7.15 (d, J=7.3 Hz, 2H), 3.94 (br s, 2H), 3.18 (br s, 2H), 1.89 (br s, 2H), 1.46 (s, 11H). LCMS: M+1 312.2.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 1-L 3-necked round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of 1-chloro-4-iodobenzene (10.0 g, 41.9 mmol) in tetrahydrofuran (150 mL). The solution was cooled to −78° C., then n-BuLi (2.4 M) (16.6 mL, 39.8 mmol) was added dropwise and the resulting mixture was stirred for 0.5 h at −78° C. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.60 g, 38.1 mmol) in tetrahydrofuran (50 mL) was added dropwise and the resulting mixture was stirred for 1 h at -78° C. The reaction was then warmed to 0° C., and carefully quenched by the slow addition of water (150 mL). The layers were separated and the aqueous phase was extracted with ethyl acetate (150 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:50 to 1:3) to yield the title compound as a light yellow solid (9.3 g, 78%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
78%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.